Propanamide, N-ethyl-N-(3-methylphenyl)-

Catalog No.
S1776184
CAS No.
179911-08-1
M.F
C12H17NO
M. Wt
191.274
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanamide, N-ethyl-N-(3-methylphenyl)-

CAS Number

179911-08-1

Product Name

Propanamide, N-ethyl-N-(3-methylphenyl)-

IUPAC Name

N-ethyl-N-(3-methylphenyl)propanamide

Molecular Formula

C12H17NO

Molecular Weight

191.274

InChI

InChI=1S/C12H17NO/c1-4-12(14)13(5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3

InChI Key

DSYVYGLBPDTBKH-UHFFFAOYSA-N

SMILES

CCC(=O)N(CC)C1=CC=CC(=C1)C

Synonyms

ALICATE
  • Chemical Databases: Resources like PubChem [National Institutes of Health (.gov)] list the compound but do not describe any specific research uses [].
  • Material Science: The amide and aromatic functionalities present in the molecule suggest potential applications in polymer synthesis or as a component in supramolecular assemblies [].

  • Medicinal Chemistry: Similar amides have been explored for their anti-microbial or anti-inflammatory properties []. Further research is needed to determine if Propanamide, N-ethyl-N-(3-methylphenyl)- possesses similar activities.

Propanamide, N-ethyl-N-(3-methylphenyl)-, also known as ethyl (3-methylphenyl) propionamide, is an organic compound with the molecular formula C12H17NO. It belongs to the amide family, characterized by a carbonyl group (C=O) bonded to a nitrogen atom. This compound features a 3-methyl group on the aromatic ring, which significantly influences its chemical behavior and biological activity .

  • Oxidation: Converts the compound into corresponding carboxylic acids.
  • Reduction: The amide group can be reduced to form an amine.
  • Substitution: The aromatic ring is subject to electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: Lithium aluminum hydride (LiAlH4) is typically used as a reducing agent.
  • Substitution: Catalysts like aluminum chloride (AlCl3) are often required for electrophilic substitution reactions.

Major Products Formed

  • Oxidation: Produces 3-methylbenzoic acid.
  • Reduction: Yields N-ethyl-3-methylaniline.
  • Substitution: Generates various substituted derivatives depending on the electrophile used.

Research indicates that Propanamide, N-ethyl-N-(3-methylphenyl)- may possess significant biological activity. It has been explored for potential therapeutic properties, including anti-inflammatory and analgesic effects. The compound's mechanism of action likely involves binding to specific enzymes and receptors, modulating their activity and influencing inflammatory pathways .

Propanamide, N-ethyl-N-(3-methylphenyl)- can be synthesized through several methods:

  • Reaction of 3-Methylbenzoic Acid with Ethylamine:
    • This method typically employs a dehydrating agent such as thionyl chloride.
    • Reaction:
    3 methylbenzoic acid+ethylamineSOCl2Propanamide N ethyl N 3 methylphenyl \text{3 methylbenzoic acid}+\text{ethylamine}\xrightarrow{\text{SOCl}_2}\text{Propanamide N ethyl N 3 methylphenyl }
  • Catalytic Hydrogenation of 3-Methylbenzonitrile:
    • Involves the reaction with ethylamine, providing high yields and purity in industrial settings .

Propanamide, N-ethyl-N-(3-methylphenyl)- has diverse applications:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for its interactions with enzymes and potential biological effects.
  • Medicine: Explored for possible therapeutic uses, particularly in anti-inflammatory applications.
  • Industry: Utilized in producing specialty chemicals and materials .

Studies on Propanamide, N-ethyl-N-(3-methylphenyl)- have focused on its interactions with various biological targets. Its ability to modulate enzyme activity suggests potential roles in drug development and therapeutic applications. Further research is necessary to fully elucidate its mechanisms of action and efficacy in biological systems .

Similar Compounds

  • Propanamide, N-ethyl-N-(3-methoxyphenyl)
  • Propanamide, N-ethyl-N-(3-chlorophenyl)
  • Propanamide, N-ethyl-N-(3-fluorophenyl)

Uniqueness

Propanamide, N-ethyl-N-(3-methylphenyl)- is distinct due to the presence of the 3-methyl group on the aromatic ring. This structural feature enhances its reactivity and biological interactions compared to similar compounds. The unique electronic properties imparted by the methyl group may influence its binding affinity to various molecular targets, making it a subject of interest in medicinal chemistry .

XLogP3

2.5

Wikipedia

Propanamide, N-ethyl-N-(3-methylphenyl)-

General Manufacturing Information

Propanamide, N-ethyl-N-(3-methylphenyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 07-19-2023

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